molecular formula C₁₆H₁₄O₄ B1142609 3'-Hydroxy-4'-methoxyflavanone CAS No. 1621-70-1

3'-Hydroxy-4'-methoxyflavanone

Cat. No.: B1142609
CAS No.: 1621-70-1
M. Wt: 270.28
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Description

3'-Hydroxy-4'-methoxyflavanone is a high-purity flavanone derivative of significant interest in biomedical research, particularly for studying neuroprotective pathways. This compound belongs to a class of molecules where methoxylation and hydroxylation patterns are critical for biological activity. Research on structurally similar flavanones, such as 4'-methoxyflavone and 3',4'-dimethoxyflavone, has demonstrated their potent activity as novel neuroprotective inhibitors of parthanatos, a form of programmed cell death implicated in stroke and neurodegenerative diseases . The methoxy and hydroxy functional groups on the flavanone core are key pharmacophores for this activity. Furthermore, related compounds like hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) exhibit a broad range of research-relevant properties, including antioxidant behavior, the ability to suppress NF-κB activation, and anti-inflammatory effects . The structural features of this compound make it a promising candidate for investigating mechanisms in models of oxidative stress, inflammation, and neuronal damage. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1621-70-1

Molecular Formula

C₁₆H₁₄O₄

Molecular Weight

270.28

Synonyms

2,3-Dihydro-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of 3'-Hydroxy-4'-methoxyflavanone and Related Structures

Flavanones, a class of flavonoids, are widely distributed throughout the plant kingdom. While this compound is a specific structure within this class, scientific literature more broadly documents the presence of numerous related flavonoid and flavanone (B1672756) structures in various plant species. The methodologies for extraction and isolation are often applicable to the entire class of compounds.

Plants are a rich source of flavonoids, and several species have been extensively studied for their chemical constituents.

Blumea balsamifera : Commonly known as sambong, this plant is a well-documented source of various flavonoids. nih.govfarmaciajournal.com Phytochemical analyses have identified compounds such as 5,7,3',5'-tetrahydroxyflavanone, dihydroquercetin-4'-methyl ether, and blumeatin within its leaves and aerial parts. nih.govisisn.org One study quantified eighteen polyphenolic compounds in the leaves, noting that 3,3′,5,7-tetrahydroxy-4′methoxyflavanone was the most abundant. researchgate.net

Acacia catechu : The heartwood, bark, and leaves of this plant, commonly known as cutch tree, contain a variety of polyphenolic compounds. nih.govresearchgate.net Extensive chromatographic studies have led to the isolation of catechin, epicatechin, quercetin (B1663063), and kaempferol, among others. nih.govresearchgate.net

Silybum marianum : Known as milk thistle, this plant is famous for producing a complex of flavonolignans known collectively as silymarin, which is primarily found in the fruits. researchgate.netnih.gov The major components include silybin A and B, isosilybin A and B, silychristin, and silydianin. researchgate.net The core chemical structure of these molecules often includes a taxifolin (dihydroquercetin) moiety, which is a 3-hydroxyflavanone. scispace.com

Table 1: Examples of Related Flavonoids in Specified Botanical Sources

Botanical Source Compound Class Specific Compounds Identified
Blumea balsamifera Flavanones, Flavonols 5,7,3',5'-Tetrahydroxyflavanone, Dihydroquercetin-4'-methyl ether, Luteolin, Quercetin isisn.org
Acacia catechu Flavan-3-ols, Flavonols (+)-Catechin, (-)-Epicatechin, Quercetin, Kaempferol nih.govnih.gov
Silybum marianum Flavonolignans Silybin, Isosilybin, Silychristin, Silydianin researchgate.net

The concentration and composition of flavonoids vary significantly between different parts of a plant.

Leaves : The leaves of Blumea balsamifera are a primary source of its flavonoid content. nih.govresearchgate.net

Fruits : In Silybum marianum, the highest concentration of the flavonolignan mixture silymarin is found in the fruits. researchgate.netresearchgate.net

Stems and Heartwood : The heartwood of Acacia catechu is particularly rich in catechin and related compounds. nih.gov Flavonoids have also been isolated from its stem. scielo.br

Extraction Techniques from Plant Matrices

The isolation of flavanones from plant material begins with an extraction process designed to efficiently remove these compounds from the complex plant matrix.

The choice of solvent is critical and is based on the polarity of the target compounds. A range of organic solvents are employed for the extraction of flavonoids.

Methanol and Ethanol : Due to their polarity, methanol and ethanol are highly effective for extracting a broad range of polyphenolic compounds, including flavanones. Methanol has been used to extract silymarin from defatted Silybum marianum fruits. researchgate.netnih.gov Ethanol is also commonly used, often in aqueous solutions, for general flavonoid extraction. researchgate.net

Ethyl Acetate (B1210297) : This medium-polarity solvent is often used for fractionating crude extracts. Flavonoids from Blumea balsamifera have been concentrated in an ethyl acetate fraction. isisn.org

Acetone (B3395972) : Acetone is another effective solvent for extracting flavonolignans from Silybum marianum and flavonoids from other species. researchgate.netctu.edu.vn

Initial Defatting : For plant materials with high lipid content, such as milk thistle fruits, a preliminary extraction step with a nonpolar solvent like n-hexane is often performed. This "defatting" step removes oils that can interfere with subsequent extraction and purification. researchgate.netnih.gov

To maximize the recovery of target compounds, extraction conditions must be carefully optimized. Modern extraction techniques like ultrasound-assisted extraction (UAE) are often optimized using statistical approaches such as Plackett–Burman design and Box–Behnken design. mdpi.comnih.gov Key parameters that are frequently adjusted include:

Solvent Concentration : The ratio of solvent to water can dramatically affect yield. For methoxyflavones, a high concentration of ethanol (e.g., 95%) may be optimal for maximizing content, whereas a lower concentration (e.g., 54%) might yield a greater total extract weight. mdpi.comnih.gov

Solvent-to-Solid Ratio : This ratio influences the concentration gradient that drives the extraction. An optimal ratio for methoxyflavones has been found to be around 50 mL/g. mdpi.comnih.gov Increasing the ratio beyond the optimum may not lead to a significant increase in yield. openresearchafrica.org

Extraction Time : Longer extraction times generally increase yield, but there is a point of diminishing returns. For UAE of methoxyflavones, an optimal time has been reported to be approximately 16 minutes. mdpi.comnih.gov Prolonged sonication could potentially lead to the degradation of active compounds. nih.gov

Temperature : Higher temperatures can increase solvent efficiency and extraction rates. However, excessively high temperatures risk degrading thermolabile compounds. An optimal temperature of around 64°C has been noted in some polyphenol extractions. openresearchafrica.org

Table 2: Example of Optimized Parameters for Methoxyflavone Extraction (UAE Method)

Parameter Optimized for Total Yield Optimized for Methoxyflavone Content
Ethanol Concentration 54.24% v/v 95.00% v/v
Extraction Time 25.25 min 15.99 min
Solvent-to-Solid Ratio 49.63 mL/g 50.00 mL/g

Data derived from studies on Kaempferia parviflora. mdpi.comnih.gov

Chromatographic Separation and Purification Strategies

Following crude extraction, a series of chromatographic techniques are required to isolate and purify individual compounds like this compound.

Column Chromatography (CC) : This is the foundational technique for the large-scale separation of compounds from a crude extract. The extract is passed through a column packed with a stationary phase, most commonly silica gel. nih.gov Solvents of increasing polarity (a gradient system), such as mixtures of n-hexane, ethyl acetate, and methanol, are used to elute different fractions. ctu.edu.vn

Sephadex LH-20 Chromatography : This material is often used for the purification of polyphenolic compounds. It separates molecules based on size and polarity, effectively removing pigments and other impurities. nih.govnih.gov

Thin-Layer Chromatography (TLC) : TLC is used to monitor the progress of column chromatography, identify fractions containing the desired compounds, and assess the purity of isolated substances. ctu.edu.vnaip.org Compounds are visualized under UV light or by spraying with a reagent like sulfuric acid in ethanol. ctu.edu.vn

High-Performance Liquid Chromatography (HPLC) : For final purification and analytical quantification, reverse-phase HPLC (RP-HPLC) is the most widely used method. nih.gov It offers high resolution and is capable of separating structurally similar compounds. Preparative HPLC can be used to obtain highly pure samples of the target compound. isisn.org

The available scientific literature extensively covers closely related compounds, such as Hesperetin (B1673127) (5,7,3'-Trihydroxy-4'-methoxyflavanone), but does not provide the specific details necessary to construct a thorough and scientifically accurate article solely on this compound as requested. Adhering strictly to the user's instructions to not introduce information outside the explicit scope of the specified compound, we are unable to generate the requested article.

Synthetic Chemistry and Structural Modification Pathways

De Novo Synthetic Routes for Flavanones

The complete chemical synthesis of flavanones, including 3'-Hydroxy-4'-methoxyflavanone, is most commonly built upon the formation of a chalcone (B49325) precursor, which subsequently undergoes cyclization to form the characteristic heterocyclic C-ring of the flavanone (B1672756) core.

The foundational method for synthesizing the open-chain chalcone precursors is the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). aip.org For the synthesis of the specific precursor to this compound, namely (E)-1-(2'-hydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one, the required starting materials are 2'-hydroxyacetophenone (B8834) and 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

The reaction is typically performed in an alcoholic solvent, such as ethanol, with a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) serving as the catalyst. aip.org The base facilitates the deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone system of the chalcone. A key consideration in this synthesis is the potential for side reactions involving the phenolic hydroxyl groups. To achieve higher yields and purity, the hydroxyl group on the benzaldehyde (at what will become the 3'-position of the flavanone) is often protected prior to the condensation, for instance, as a benzyl (B1604629) ether. This protecting group is then removed in a later step. For example, the synthesis of 2'-hydroxy-4-benzyloxy-3-methoxychalcone has been successfully demonstrated as a precursor for the target flavanone. nepjol.info

Table 1: Representative Claisen-Schmidt Condensation for Chalcone Synthesis

A-Ring Precursor B-Ring Precursor Catalyst/Solvent Reaction Time Yield (%) Reference
2,4-dihydroxyacetophenone 4-methoxybenzaldehyde KOH / Ethanol 48 hours 60.74 aip.org

This table illustrates typical conditions for related chalcone syntheses; specific yields for the 3'-hydroxy-4'-methoxy substituted chalcone may vary based on conditions and the use of protecting groups.

The Algar-Flynn-Oyamada (AFO) reaction is a well-established method for the oxidative cyclization of a 2'-hydroxychalcone (B22705). beilstein-archives.org However, this reaction, which characteristically employs alkaline hydrogen peroxide, leads to the formation of a flavonol (a 3-hydroxyflavone), not a flavanone. cambridge.org

When the precursor, 2'-hydroxy-3-hydroxy-4-methoxychalcone, is subjected to AFO conditions, it undergoes both cyclization and oxidation at the C3 position of the heterocyclic ring. This results in the synthesis of 3,3'-dihydroxy-4'-methoxyflavone . While dihydroflavonols are proposed as intermediates in some AFO reaction mechanisms, the final, thermodynamically stable product is the fully oxidized flavonol. beilstein-archives.orgresearchgate.net Therefore, the AFO reaction is not a direct route to this compound but rather to its corresponding flavonol derivative.

The most direct and widely used method for converting a 2'-hydroxychalcone into its corresponding flavanone is through an acid-catalyzed intramolecular cyclization. scielo.brsmujo.id This reaction proceeds via an oxa-Michael addition, where the phenolic hydroxyl group of the chalcone's A-ring attacks the β-carbon of the α,β-unsaturated ketone system, leading to the closure of the C-ring to form the flavanone structure. aip.orgnepjol.info

Various acids can be employed to catalyze this transformation, including mineral acids like sulfuric acid (H₂SO₄) and organic acids such as acetic acid (AcOH). aip.orgnepjol.info The reaction can be performed under conventional heating over several hours or days. scielo.br More recently, microwave-assisted synthesis has been shown to dramatically reduce reaction times to as little as 30 minutes while providing good to excellent yields. nepjol.info In a notable example, refluxing 2'-hydroxy-4-benzyloxy-3-methoxychalcone in acetic acid under microwave irradiation not only facilitated the cyclization but also achieved the deprotection of the benzyl group in the same step, affording the final this compound in a 73% yield. nepjol.info

Table 2: Acid-Catalyzed Cyclization of 2'-Hydroxychalcones to Flavanones

Chalcone Precursor Catalyst/Solvent Conditions Product Yield (%) Reference
2',4'-dihydroxy-4-methoxychalcone H₂SO₄ / Ethanol Reflux, 24h 7-hydroxy-4'-methoxyflavanone 56.67 aip.org
2'-hydroxy-4-methoxychalcone Acetic Acid Reflux, 72h 4'-methoxyflavanone 55 scielo.br

Beyond the primary chalcone-to-flavanone pathway, other specialized methods have been developed for the synthesis and transformation of these scaffolds. Flavanones can serve as precursors for flavones through oxidation reactions. Reagents such as iodine in dimethyl sulfoxide (B87167) (DMSO) or iodine with sodium acetate (B1210297) can effectively introduce a double bond between the C2 and C3 positions of the flavanone ring, yielding the corresponding flavone (B191248). aip.orgias.ac.in This represents a common derivatization of the flavanone core.

Alternative synthetic strategies that bypass the chalcone intermediate have also been explored. One such method begins with 2-hydroxybenzoic acids and proceeds through a 1-(2'-hydroxyphenyl)-1-oxo-propan-3-phenyl-3-ol intermediate, which then undergoes cyclodehydration to form the flavanone ring. Furthermore, green chemistry approaches, such as the use of solid acid catalysts like montmorillonite (B579905) clay for chalcone synthesis, offer more environmentally benign alternatives to traditional methods.

Chemoenzymatic and Biosynthetic Mimicry Approaches for Flavonoid Production

Nature synthesizes this compound (hesperetin) through a precise enzymatic cascade. This process begins with intermediates from the shikimate and acetate pathways, which are used by the enzyme chalcone synthase to form naringenin (B18129) chalcone. This is then converted to the flavanone naringenin by chalcone isomerase. Subsequent, highly specific enzymatic modifications, including hydroxylation at the 3' position and methylation at the 4' position by hydroxylases and O-methyltransferases, respectively, produce hesperetin (B1673127).

Mimicking these pathways, chemoenzymatic methods provide a powerful and highly selective means of producing this compound. A prevalent industrial approach utilizes the abundant natural glycoside, hesperidin (B1673128) (hesperetin-7-O-rutinoside), found in citrus peels. Through enzymatic hydrolysis, specific enzymes are used to cleave the sugar moieties. An α-L-rhamnosidase removes the terminal rhamnose unit, and a β-glucosidase subsequently cleaves the glucose unit, liberating the aglycone, this compound. google.com This method is advantageous due to the use of a readily available, renewable feedstock and the high specificity of enzymatic reactions, which occur under mild conditions. nih.gov Microbial fermentation, using engineered or wild-type strains of fungi or bacteria, can also be employed to perform these transformations. nih.gov

Derivatization and Analog Synthesis of Flavanones

The this compound scaffold serves as a versatile template for the synthesis of a wide range of derivatives and analogs. The functional groups on the molecule, particularly the hydroxyl group at the 3' position and the methoxy (B1213986) group at the 4' position, are primary sites for chemical modification aimed at modulating the compound's physicochemical properties and biological activity. nih.gov

Common derivatization reactions include O-alkylation and O-acylation of the free hydroxyl group. mdpi.com These modifications can alter properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the synthesis of analogs is readily achieved by varying the starting materials in the initial Claisen-Schmidt condensation. By using different substituted benzaldehydes, a library of flavanones with diverse substitution patterns on the B-ring can be generated, which is a common strategy in medicinal chemistry for exploring structure-activity relationships (SAR). grafiati.com The C3 position of the flavanone ring can also be functionalized, for example, through condensation with an aldehyde to form 3-benzylidene-flavanone derivatives. prepchem.com These synthetic modifications are crucial for the development of novel compounds with tailored properties.

Selective Alkylation and Acylation Strategies for Hydroxyl Groups

The hydroxyl groups on the flavanone structure are primary targets for synthetic modification through alkylation and acylation. These reactions can alter the molecule's polarity, solubility, and ability to interact with biological targets.

Alkylation

Alkylation, the addition of an alkyl group, is a common strategy. For instance, the hydroxyl group at the 3-position of flavones can be methylated using reagents like methyl iodide in the presence of a base such as potassium carbonate. Protecting group strategies are often necessary to ensure selectivity, especially when multiple hydroxyl groups are present. For example, to achieve specific modifications, other hydroxyl groups might be protected before carrying out the desired alkylation, followed by a deprotection step.

Acylation

Acylation involves the introduction of an acyl group (R-C=O) and is another key modification. The Baker-Venkataraman rearrangement is a classic method used in flavonoid synthesis that involves an O→C acyl migration. uclan.ac.uk This rearrangement is pivotal in forming the 1,3-diketone intermediate necessary for constructing the flavone backbone. uclan.ac.uk While traditionally a two-step process involving separate acylation and rearrangement, one-pot modifications have been developed using reagents like potassium carbonate in acetone (B3395972) or KOt-Bu in THF. uclan.ac.uk These methods, while sometimes offering slightly lower yields than the sequential approach, provide a more efficient and scalable route to acylated flavonoid precursors. uclan.ac.uk

The derivatization of hydroxyl groups on the flavone C ring, including alkylation and acylation, is a frequently reported structural change. preprints.orgmdpi.com Such modifications have been shown to influence the biological activity of the resulting compounds. mdpi.com

Interactive Table: Examples of Alkylation/Acylation Reactions on Flavonoid Scaffolds

Reaction TypeReagents and ConditionsStarting MaterialProductYieldReference
MethylationMethyl iodide, Potassium carbonate, DMF3-Hydroxyflavone3-Methoxyflavone88%
Baker-Venkataraman Rearrangement (One-Pot)Aroyl chlorides, K2CO3, Acetone, Refluxo-hydroxyacetophenoneso-hydroxydibenzoylmethanesVaries scispace.com
Baker-Venkataraman Rearrangement (Large Scale)KOt-Bu, THF, RefluxHydroxyacetophenonesAlkoxyflavones70-75% uclan.ac.uk

Introduction of Other Substituents on the Flavanone Core

Beyond modifying the hydroxyl groups, the introduction of other substituents onto the A, B, or C rings of the flavanone core is a key strategy for structural diversification. whiterose.ac.uk The nature and position of these substituents can significantly influence the molecule's planarity, electronic properties, and ultimately, its biological function. researchgate.net

Substituents can be introduced at various positions on the flavanone skeleton, including C-5, C-6, C-7, and C-8 of the A-ring, and C-2', C-3', C-4', C-5', and C-6' of the B-ring. whiterose.ac.uk

Common Substitutions:

Halogens: The introduction of halogen atoms like chlorine or bromine can alter the electronic distribution and lipophilicity of the molecule. researchgate.netnih.gov For example, a chloro-substituent has been shown to enhance the antioxidant potential of a flavanone. nih.gov

Methoxy Groups: The addition of methoxy groups is a frequent modification. whiterose.ac.uknih.gov For instance, 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) have been identified as neuroprotective agents. nih.gov

Complex Groups: More complex substituents, such as prenyl and benzyl groups, can also be introduced to create more elaborate flavanone derivatives. whiterose.ac.uk

Heterocyclic Rings: The B-ring can be replaced with various heterocyclic systems like thiazole, pyrazole, or pyridine (B92270) to create novel flavonoid analogs with potentially different biological targets. mdpi.com

The synthesis of these derivatives often starts from chalcones, which are precursors to flavanones. nih.govaip.org The Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde is a common method to produce the chalcone intermediate. aip.org Subsequent cyclization, which can be acid-catalyzed, base-catalyzed, or photochemically induced, yields the flavanone. nih.govnepjol.info For example, 7-hydroxy-4'-methoxyflavanone can be synthesized via an Oxa-Michael addition reaction of the corresponding chalcone using sulfuric acid as a catalyst. aip.orgscience.gov

Interactive Table: Examples of Substituted Flavanone Derivatives

Compound NameSubstituentsRing Position(s)Synthetic PrecursorReference
4'-Hydroxy-3'-methoxyflavanone-OH, -OCH3B-Ring (4', 3')2'-hydroxy-4-benzyloxy-3-methoxychalcone nepjol.info
4'-Bromo-5,7-dimethoxy-flavanone-Br, -OCH3B-Ring (4'), A-Ring (5, 7)2′-Hydroxy-4′,6′-dimethoxyacetophenone and 4-bromobenzaldehyde nih.gov
7-Hydroxy-4'-methoxyflavanone-OH, -OCH3A-Ring (7), B-Ring (4')2',4'-dihydroxy-4-methoxychalcone aip.orgscience.gov
4'-Methoxyflavone-OCH3B-Ring (4')Not specified nih.gov

Synthesis of Metal Complexes with Flavanone Ligands (e.g., Platinum(II) Complexes)

Flavonoids, including flavanones, possess hydroxyl and carbonyl groups that can act as chelation sites for metal ions. rsc.org This ability to form metal complexes opens up another avenue for synthetic modification, creating compounds with unique properties and potential applications. The coordination of metal ions can significantly alter the electronic structure and reactivity of the flavonoid ligand. rsc.org

Platinum(II) complexes, in particular, have garnered significant interest in the field of medicinal chemistry. scholaris.canih.gov The synthesis of platinum(II) complexes often involves the reaction of a suitable flavonoid ligand with a platinum precursor, such as K₂PtCl₄. nih.gov The resulting complexes can adopt different geometries, such as cis or trans, which can influence their biological activity. nih.gov

The synthesis of these complexes typically involves reacting the flavonoid ligand with a platinum(II) salt in a suitable solvent. nih.gov Characterization of the resulting metal complexes relies on various spectroscopic techniques, including NMR, IR, and ESI-MS, as well as elemental analysis to confirm their structure and composition. nih.gov While the direct synthesis of a platinum(II) complex with this compound is not explicitly detailed in the provided context, the general principles of flavonoid-metal complex formation are well-established. rsc.orgresearchgate.net The synthesis of Pt(II) complexes with related ligands, such as nitropyrazoles, demonstrates the general synthetic strategies employed. nih.gov

Biological Activities and Mechanistic Elucidation

Antioxidant Activity Investigations

Radical Scavenging Mechanisms (e.g., DPPH Assay, ABTS Assay)

No published studies were identified that have evaluated the radical scavenging activity of 3'-Hydroxy-4'-methoxyflavanone using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These common tests are used to determine the capacity of a compound to directly neutralize free radicals, a key aspect of antioxidant activity. Without such data, the intrinsic radical-scavenging potential of this specific flavanone (B1672756) remains unknown.

Protection Against Oxidative Stress in Cellular and In Vitro Models

There is no available research detailing the effects of this compound in cellular or in vitro models of oxidative stress. Such studies are crucial for understanding whether a compound can protect cells from damage induced by reactive oxygen species (ROS) and for elucidating its potential cytoprotective mechanisms.

Anti-inflammatory Response Modulation

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Specific data on the ability of this compound to inhibit the production of key pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), is not available. Research on other flavonoids often demonstrates that they can suppress the expression of these molecules in immune cells like macrophages when stimulated by inflammatory agents mdpi.com. However, no such studies have been reported for this compound.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Many phytochemicals exert their anti-inflammatory effects by inhibiting this pathway xjtu.edu.cnnih.gov. There is currently no scientific evidence to indicate whether this compound interacts with or modulates the NF-κB pathway.

Cellular and Molecular Basis of Anti-inflammatory Effects

Given the absence of primary research on its anti-inflammatory activity, the cellular and molecular mechanisms underlying any potential anti-inflammatory effects of this compound have not been elucidated.

Preclinical Anticancer Mechanisms

Investigations into the preclinical anticancer mechanisms of this compound are not extensively documented in the current body of scientific literature. Specific studies detailing its effects on cancer cells and associated pathways are limited.

Modulation of Apoptotic Pathways and Cell Cycle Arrest

There is currently no specific research available that details the modulation of apoptotic pathways or the induction of cell cycle arrest in cancer cells by this compound. Consequently, its role in these fundamental anticancer processes remains unelucidated.

Inhibition of Cancer Cell Proliferation and Migration in Model Systems

Scientific studies dedicated to the inhibitory effects of this compound on the proliferation and migration of specific cancer cell lines, including glioblastoma, melanoma, HeLa, or WiDr cells, have not been identified in the available literature. Therefore, its potential as an anti-proliferative or anti-metastatic agent in these model systems is not established.

Suppression of Stem Cell Markers in Malignancy Models

There is no available data from preclinical studies to suggest that this compound suppresses stem cell markers in malignancy models. The impact of this compound on the cancer stem cell population is an area that requires future investigation.

Enzyme Activity Modulation in Cancer Pathogenesis

The effect of this compound on the activity of enzymes involved in cancer pathogenesis, such as Matrix Metalloproteinase-3 (MMP-3), has not been reported in published research. Its potential role as an enzyme modulator in the context of cancer is currently unknown.

Neuroprotective Actions and Pathways

The neuroprotective properties of this compound are not described in the current scientific literature. Research into its actions and the pathways through which it might exert neuroprotective effects is required.

Mitigation of Neurotoxicity in Neuronal Culture Models

There are no specific studies demonstrating the ability of this compound to mitigate neurotoxicity in neuronal culture models, such as those involving glutamate-induced toxicity. Its potential efficacy in protecting neurons from such insults has not been scientifically evaluated.

Inhibition of Programmed Cell Death Pathways (e.g., Parthanatos)

Studies have identified 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) as novel neuroprotective inhibitors of parthanatos. nih.govnih.gov In cellular models, these compounds were shown to protect against cell death induced by DNA alkylating agents, which are known to trigger parthanatos. nih.gov The protective effect is attributed to the suppression of PARP-1 activity, rather than antioxidant or free radical scavenging properties. nih.gov Given that this compound shares the core flavanone structure with a methoxy (B1213986) group at the 4'-position, it is plausible that it may also exhibit inhibitory effects on the parthanatos pathway. The presence of a hydroxyl group at the 3'-position could influence this activity, potentially through altered binding to molecular targets within the pathway.

Furthermore, the compound 3'-hydroxy-3,4'-dimethoxyflavone has been shown to induce apoptosis in human leukemia cells through a caspase-dependent pathway, indicating its ability to modulate programmed cell death. nih.govresearchgate.net This suggests that flavonoids with similar substitution patterns can interact with and influence programmed cell death signaling.

Modulation of Specific Molecular Targets in Neurodegeneration (e.g., PARP-1)

The overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical factor in the pathogenesis of various neurodegenerative diseases. nih.gov As mentioned previously, the inhibition of parthanatos by related methoxyflavones is directly linked to the suppression of PARP-1 activity. nih.govnih.gov

Research has demonstrated that 4'-methoxyflavone and 3',4'-dimethoxyflavone reduce the synthesis and accumulation of poly(ADP-ribose) polymers, which are the products of PARP-1 activity. nih.gov This inhibition of PARP-1 protects cortical neurons from excitotoxic cell death. nih.gov The methoxy group at the 4'-position of the flavone (B191248) structure appears to be a key determinant for the inhibition of PARP-1-mediated cell death. nih.gov

Considering the structural similarity, this compound is a promising candidate for PARP-1 inhibition. The hydroxyl group at the 3'-position, in conjunction with the 4'-methoxy group, may modulate the binding affinity and inhibitory potency towards PARP-1. Further investigation is required to elucidate the precise mechanism and efficacy of this compound as a PARP-1 inhibitor in the context of neurodegeneration.

Enzyme Inhibitory Profile

Alpha-Amylase Inhibition Studies

Currently, there is a lack of specific research data on the alpha-amylase inhibitory activity of this compound. However, the broader class of flavonoids has been extensively studied for their potential to inhibit carbohydrate-hydrolyzing enzymes like alpha-amylase, which is a therapeutic target for managing postprandial hyperglycemia. northwestern.edumdpi.comnih.govresearchgate.net

The inhibitory activity of flavonoids against alpha-amylase is influenced by their structural features, including the degree and position of hydroxylation and methoxylation. northwestern.edu For instance, luteolin, myricetin, and quercetin (B1663063) have been identified as potent inhibitors of porcine pancreatic alpha-amylase. northwestern.edu The structural characteristics that tend to enhance inhibitory activity include the presence of a 2,3-double bond and a 5-hydroxyl group. northwestern.edu While this compound possesses a flavanone backbone, which lacks the C2-C3 double bond found in flavones and flavonols, its hydroxyl and methoxy substitutions on the B-ring could still contribute to some level of interaction with the enzyme's active site. Further empirical studies are necessary to determine the specific alpha-amylase inhibitory potential of this compound.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. While direct inhibitory studies of this compound on PTP1B are not currently available, the inhibitory potential of other flavonoids against this enzyme has been established. nih.govfrontiersin.orgresearchgate.net

For example, various flavonoid and triterpenoid (B12794562) compounds isolated from Agrimonia pilosa have demonstrated inhibitory effects on PTP1B activity. nih.gov The structure-activity relationship of these compounds indicates that the specific arrangement of hydroxyl and other functional groups on the flavonoid skeleton is crucial for potent inhibition. The potential of this compound to act as a PTP1B inhibitor would depend on how its specific substitution pattern interacts with the active or allosteric sites of the enzyme. Computational docking and in vitro enzymatic assays would be required to ascertain its inhibitory activity and mechanism.

Cytochrome P450 Enzyme Modulation (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2C9, CYP3A4)

Flavonoids are well-known modulators of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. The inhibitory effects of various flavonoid derivatives on several human CYP isozymes have been investigated.

While specific IC50 values for this compound are not available, data for structurally related methoxyflavones provide valuable insights into its potential inhibitory profile. The introduction of methoxy groups to the flavone core can significantly influence the inhibitory potency against different CYP enzymes. nih.govmdpi.com For instance, substitution with methoxy groups at the 3'- and 4'-positions has been shown to affect the inhibition of CYP1B1. nih.gov

The following table summarizes the inhibitory activities (IC50 values) of some methoxyflavones against various CYP enzymes, offering a comparative perspective for the potential activity of this compound.

CompoundCYP1A1 (μM)CYP1A2 (μM)CYP1B1 (μM)CYP2C9 (μM)CYP3A4 (μM)
3'-Methoxyflavone (B1200574)~0.6>100.15>10>10
4'-Methoxyflavone~0.6~1.00.23>10>10
3',4'-Dimethoxyflavone~0.6~1.00.26>10>10
Data derived from studies on flavone derivatives and are intended for comparative purposes. nih.gov

These data suggest that methoxyflavones can be potent inhibitors of CYP1B1, while showing weaker or no inhibition of other tested CYPs at similar concentrations. The presence of a hydroxyl group in this compound, in addition to the methoxy group, would likely alter its inhibitory profile.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing hyperuricemia and gout. scispace.com Flavonoids have been investigated as potential xanthine oxidase inhibitors. jmpas.com

Although direct studies on the xanthine oxidase inhibitory activity of this compound are limited, research on other methoxyflavones has shown promising results. For example, several methoxyflavones isolated from Kaempferia parviflora have demonstrated potent inhibitory activities against xanthine oxidase. scispace.com Notably, 3,5,7,3',4'-pentamethoxyflavone and 5,7,3',4'-tetramethoxyflavone were identified as significant inhibitors. scispace.com Another study on constituents of Agastache rugosa found that acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) exhibited potent xanthine oxidase inhibitory activity with an IC50 value of 0.58 µM, which was more potent than the standard drug allopurinol. mdpi.com

The inhibitory potential of flavonoids against xanthine oxidase is influenced by their substitution patterns. The presence and position of hydroxyl and methoxy groups on the flavonoid scaffold play a crucial role in determining the inhibitory efficacy. researchgate.net Therefore, it is conceivable that this compound could also exhibit inhibitory activity against xanthine oxidase, a hypothesis that warrants further experimental validation.

Antimicrobial and Antifungal Effects

The potential for flavonoids to combat microbial and fungal pathogens is a significant area of research. The structural characteristics of these compounds, including the presence and position of hydroxyl and methoxyl groups, play a crucial role in their bioactivity.

While direct studies on the inhibition of microbial growth by this compound are not extensively detailed in the available research, the antifungal activity of structurally related flavonoids has been evaluated. For instance, studies on various flavonoids have demonstrated their potential to inhibit the mycelial growth of different fungi.

One study investigated the antifungal effects of ten different flavonoids against Alternaria tenuissima, Cladosporium cladosporioides, Spicellum roseum, and Trichoderma hamatum. The results indicated that the unsubstituted flavone was the most active, inhibiting the mycelial growth of S. roseum and T. hamatum completely at a concentration of 8 x 10⁻⁴ mol. The corresponding flavanone was found to be slightly less active. actahort.org A key finding from this research was the enhanced activity of the aglycone form of flavonoids compared to their glycoside counterparts. For example, hesperetin (B1673127) (3',5,7-trihydroxy-4'-methoxyflavanone), the aglycone of hesperidin (B1673128), showed substantially higher antifungal activity. actahort.org This suggests that the core flavonoid structure, without sugar moieties, is important for its antifungal properties.

The following table summarizes the antifungal activity of hesperetin, a structurally similar compound, against Trichoderma hamatum.

CompoundConcentration (mol)Inhibition of Mycelial Growth (%)
Hesperetin8 x 10⁻⁴~60% higher than its glycoside

This data is based on the activity of a related compound, hesperetin, to infer the potential activity of this compound.

The antimicrobial efficacy of flavonoids is closely linked to their chemical structure. The substitution patterns on the A and B rings, as well as the C ring, are determinant factors for their activity. For some flavonoids, the presence of a lipophilic functional group at certain positions can increase antibacterial activity. Conversely, substitutions at other positions, such as a methoxy group at the 3'-position in the B ring, have been observed to reduce the inhibitory effect on bacteria in some cases.

General structure-activity relationship (SAR) studies on flavonoids have revealed several key features for antibacterial action:

Hydrophilicity vs. Lipophilicity: The balance between these properties is critical. For instance, highly lipophilic flavones have shown minimal activity against certain strains of Methicillin-resistant Staphylococcus aureus (MRSA).

Hydroxyl and Methoxyl Groups: The presence and position of these groups are crucial. For example, the 4'-hydroxyl and 3-methoxyl groups have been identified as essential for the high antipicornavirus activity of certain flavones. nih.gov

Other Substitutions: The addition of prenyl or geranyl groups to the chalcone (B49325) precursors of flavanones has been shown to enhance antibacterial activity.

Immunomodulatory Properties, Including Macrophage Chemiluminescence Modulation

Flavonoids are also known to possess immunomodulatory properties, influencing the activity of various immune cells. One method to assess this is by measuring the modulation of macrophage chemiluminescence, which is an indicator of the production of reactive oxygen species (ROS) by these cells during processes like phagocytosis.

A study on the effect of flavone and ten of its synthetic derivatives on the luminol-dependent chemiluminescence of murine macrophages revealed that the nature and position of substituents on the flavone backbone significantly influence this activity. nih.gov The macrophages were stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA), and the resulting ROS production was measured.

The study found that most of the tested flavones exhibited more than 20% inhibition of chemiluminescence at concentrations of 10 µmol/L or 100 µmol/L. nih.gov The most potent inhibitor was 3'-Amino-4'-hydroxyflavone, with IC₅₀ values ranging from 3.3 to 5.0 µmol/L depending on the type of macrophage (resident, elicited, or primed). nih.gov Interestingly, low concentrations of some flavones, such as the parent flavone and 4'-methoxyflavone, caused a small but statistically significant enhancement of chemiluminescence. nih.gov

These findings suggest that the substitution pattern on the B-ring of the flavone structure is a key determinant of its ability to modulate macrophage ROS production. nih.gov While this compound was not directly tested in this study, the results for compounds with substitutions at the 3' and 4' positions provide valuable insight into its potential immunomodulatory effects.

The table below shows the IC₅₀ values for the inhibition of chemiluminescence by the most potent inhibitor studied, 3'-Amino-4'-hydroxyflavone, in different types of macrophages.

Macrophage TypeIC₅₀ (µmol/L)
Resident4.2 ± 1.1
Elicited5.0 ± 1.0
LPS-Poly I:C-primed3.3 ± 1.4

This data is from a study on related flavones and is included to illustrate the potential for B-ring substitutions to influence macrophage chemiluminescence.

Structure Activity Relationship Sar Studies

Influence of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Biological Efficacy

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavanone (B1672756) core are critical determinants of its biological activity. These functional groups modulate the molecule's electronic properties, steric hindrance, and capacity for hydrogen bonding, thereby influencing its antioxidant, enzyme-inhibiting, and neuroprotective effects.

The antioxidant capacity of flavonoids is significantly influenced by the substitution pattern on their aromatic rings. The B-ring is a primary determinant of antioxidant activity. For 3'-Hydroxy-4'-methoxyflavanone, the hydroxyl group at the C3' position and the methoxy group at the C4' position on the B-ring are of particular interest. Generally, the presence of hydroxyl groups enhances radical scavenging capacity. However, O-methylation of these hydroxyl groups tends to decrease this activity.

Studies on various flavonoids have shown that a hydroxyl group at the C3 position on the C-ring confers outstanding antioxidant activity. While this compound lacks a 3-OH group, the substitution on its B-ring still contributes to its antioxidant potential. The presence of a hydroxyl group at the 3' position is crucial. The antioxidant activity of flavonoids is also influenced by the potential for intramolecular hydrogen bonding, which can be affected by the relative positions of hydroxyl and methoxy groups.

FeatureInfluence on Antioxidant Potential
3'-OH group (B-ring) Contributes to radical scavenging activity.
4'-OCH3 group (B-ring) Generally decreases radical scavenging capacity compared to a hydroxyl group at the same position.
Absence of 3-OH group (C-ring) Lacks the enhanced antioxidant activity associated with this feature.

The structural features of this compound also dictate its ability to inhibit various enzymes. For instance, in the context of glycogen (B147801) phosphorylase inhibition, the presence of 3' and 4' hydroxyl groups on the B-ring of flavonoids is an important factor for enzyme recognition and binding. While this compound possesses a 3'-hydroxyl group, the 4'-methoxy group may alter its inhibitory profile compared to analogues with two hydroxyl groups at these positions.

In studies of pancreatic lipase (B570770) inhibition, the hydroxylation on the A and B rings of flavones was found to increase activity. The specific substitution pattern of this compound likely influences its interaction with the active sites of various enzymes. The planarity of the flavonoid structure is also a key factor for interaction with enzymes like P-glycoprotein. The saturated C2-C3 bond in the flavanone scaffold of this compound results in a non-planar conformation, which can affect its enzyme inhibitory potential compared to the planar flavones.

Enzyme TargetStructural Feature Influence
Glycogen Phosphorylase The 3'-OH group is favorable for binding, but the 4'-OCH3 may be less effective than a 4'-OH group.
Pancreatic Lipase The 3'-OH group on the B-ring is expected to contribute positively to inhibitory activity.
P-glycoprotein The non-planar flavanone structure may result in weaker inhibition compared to planar flavones.

Recent research has highlighted the neuroprotective potential of methoxylated flavonoids. Specifically, methoxylation at the 4' position has been identified as a key feature for conferring neuroprotective activity by inhibiting parthanatos, a form of programmed cell death. High-throughput screening identified 4'-methoxyflavone (B190367) as a neuroprotective agent, and further studies showed that 3',4'-dimethoxyflavone (B191118) also possesses significant activity. This suggests that the 4'-methoxy group in this compound is a crucial contributor to its potential neuroprotective effects.

The presence of a methoxy group at the C7 position of the A-ring and a hydroxyl group at the C3' position of the B-ring have been associated with enhanced anti-inflammatory activity, which is a key component of neuroprotection. While this compound does not have a C7 methoxy group, the 3'-hydroxyl group may still contribute to this effect. Furthermore, some methoxylated flavones have been shown to afford neuroprotection following cerebral ischemia.

Structural FeatureInfluence on Neuroprotective Capacity
4'-OCH3 group (B-ring) Confers parthanatos-inhibiting activity, a key mechanism of neuroprotection.
3'-OH group (B-ring) May contribute to anti-inflammatory effects relevant to neuroprotection.

Role of the Flavanone Scaffold's Core Structural Features

A defining structural characteristic of flavanones, including this compound, is the saturated C2-C3 bond in the C-ring. This contrasts with flavones, which possess a double bond at this position. This single structural difference has profound implications for the molecule's conformation and biological activity. The C2-C3 double bond in flavones contributes to a planar structure and extends the π-conjugation system, which can enhance interactions with certain biological targets.

The absence of the C2-C3 double bond in flavanones leads to a non-planar, more flexible structure. This can result in weaker binding to some enzymes compared to their flavone (B191248) counterparts. For example, in the context of pancreatic lipase inhibition, flavones exhibit stronger binding affinity and inhibitory activity than flavanones. Similarly, for angiotensin-converting enzyme (ACE) inhibition, the C2-C3 double bond is a key feature for increased activity. However, the saturated C2-C3 bond in flavanones is not always detrimental to biological activity and can be favorable for certain interactions.

Flavonoid ClassC2-C3 BondConformationImpact on Activity
Flavanones SaturatedNon-planarMay have lower affinity for some enzymes compared to flavones.
Flavones UnsaturatedPlanarEnhanced π-conjugation can lead to stronger enzyme inhibition.

The biological activity of this compound is a composite of the contributions from substituents on both the A and B rings. While the B-ring substitution pattern is often considered the primary determinant of antioxidant activity, the A-ring also plays a role.

Computational and In Silico Approaches to SAR Analysis (e.g., Molecular Docking)

Computational and in silico methods provide a powerful and resource-efficient avenue for exploring the Structure-Activity Relationship (SAR) of this compound. These approaches allow for the prediction of molecular properties, binding affinities to biological targets, and the elucidation of interaction mechanisms at the atomic level. Techniques such as molecular docking, Density Functional Theory (DFT), and molecular dynamics simulations are instrumental in rationalizing the biological activity of flavonoids and guiding the design of new derivatives.

Detailed research findings from computational studies on closely related methoxyflavone derivatives offer significant insights into the potential interactions of this compound. These studies help to identify key structural features that govern their biological activity.

Molecular Docking Simulations

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method calculates the binding energy and analyzes the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the available literature, research on analogous compounds provides a strong predictive framework. For instance, studies on 3-methoxy flavone derivatives have been conducted to evaluate their binding affinity for targets like the estrogen receptor-alpha (ER-α) and the epidermal growth factor receptor (EGFR). In one such study, a series of 3-methoxy flavone derivatives were docked into the binding pockets of ER-α (PDB ID: 2IOG) and EGFR (PDB ID: 3W2S), revealing varying binding energies that correlate with their observed biological activities nih.gov.

A key example that illustrates the utility of this approach is the molecular docking analysis of 3',4'-dimethoxyflavone, a closely related compound to this compound, with cytochrome P450 (CYP) enzymes, specifically CYP1B1. This enzyme is involved in the metabolism of various compounds, and understanding the interaction is crucial for predicting the compound's metabolic fate and potential efficacy. The docking analysis suggested that the 3'- and 4'-positions on the B-ring of the flavone are critical for its orientation within the active site of CYP1B1 nih.gov. The distances of these positions from the iron center of the enzyme's heme group were calculated to be 5.13 Å and 4.90 Å, respectively. Such precise distance measurements are vital for predicting which parts of the molecule are susceptible to metabolic reactions like O-demethylation nih.gov. The calculated ligand-interaction energy further quantifies the stability of the ligand-protein complex nih.gov.

The insights gained from the docking of 3',4'-dimethoxyflavone can be extrapolated to hypothesize the binding of this compound. The presence of the 3'-hydroxyl group would likely introduce the potential for hydrogen bonding with specific amino acid residues in the active site of target proteins, which could significantly influence its binding affinity and specificity compared to its dimethoxy counterpart.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various molecular properties such as optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and interaction capabilities.

For instance, theoretical studies on the molecular structure of a related compound, 3'-hydroxy-5,7-dimethoxy-4-O-2'-cycloflavan, have been performed using DFT with the B3LYP/6-311++G(d,p) basis set sysrevpharm.org. Such analyses help in understanding the distribution of electron density and identifying regions of the molecule that are likely to engage in electrophilic or nucleophilic interactions sysrevpharm.org. Molecular Electrostatic Potential (MEP) maps generated from these calculations can visualize the charge distribution and predict sites for hydrogen bonding sysrevpharm.org. These computational approaches provide a foundational understanding of the chemical reactivity and structural features that can be correlated with biological activity.

The following table summarizes findings from molecular docking studies on compounds structurally related to this compound, which can be used to infer its potential binding characteristics.

CompoundProtein TargetPDB IDKey Findings
3',4'-Dimethoxyflavone Cytochrome P450 1B13PMO (model based on)The 3'- and 4'-positions of the B-ring fit well into the active site. The distances from the iron center were 5.13 Å and 4.90 Å, respectively, with a low ligand-interaction energy of -65.5, suggesting a favorable binding for oxidation reactions nih.gov.
3-Methoxyflavone Derivative (Cii) Estrogen Receptor-alpha (ER-α)2IOGExhibited the lowest binding energy of -10.14 kcal/mol among the tested derivatives, indicating a strong interaction with the receptor nih.gov.
3-Methoxyflavone Derivative (Cvi) Epidermal Growth Factor Receptor (EGFR)3W2SShowed a significant binding interaction within the active site of the receptor nih.gov.

These in silico approaches are fundamental to modern SAR studies. By simulating the molecular interactions of this compound and its analogues, researchers can predict their biological targets, understand their binding mechanisms, and rationally design new compounds with improved activity profiles. The data from related methoxyflavones strongly suggests that the substitution pattern on the B-ring is a critical determinant of their interaction with protein targets.

Advanced Analytical and Bioanalytical Methodologies

Quantitative Determination Techniques for Flavanones in Complex Matrices

Accurately quantifying flavanones such as 3'-Hydroxy-4'-methoxyflavanone in intricate samples like plant extracts or biological fluids requires highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust technique for the quantification of polyphenolic compounds. unich.it The method separates compounds based on their interaction with a stationary phase, and the PDA detector provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the precise determination of the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragment ions. In studies involving the metabolism of flavonoids, LC-MS/MS is indispensable. For instance, the oxidation of related methoxyflavones, such as 3'-methoxyflavone (B1200574) and 4'-methoxyflavone (B190367), by human cytochrome P450 enzymes has been analyzed using LC-MS/MS to identify and quantify the formation of hydroxylated products. nih.gov Research has shown that 3'-methoxyflavone can be O-demethylated to form 3'-hydroxyflavone. nih.govresearchgate.net Similarly, LC-MS/MS has been employed to study the oxidation of various hydroxyflavanones, monitoring the formation of dihydroxyflavanone products by detecting their specific parent molecular ions. nih.gov The high sensitivity of this method means that only a very small sample volume, sometimes as little as 10 μL of blood, is required for analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of flavonoids, their direct analysis by GC-MS is often challenging. To overcome this, a derivatization step is typically required to convert the non-volatile flavonoids into more volatile derivatives, such as by silylation. While less common than LC-MS for flavanone (B1672756) analysis, GC-MS can provide high chromatographic resolution and is a valuable tool for profiling metabolites in various biological samples.

Spectrophotometric assays are widely used for the rapid evaluation of the in vitro biological activity of compounds like this compound, particularly their antioxidant capacity. nih.gov These colorimetric methods are generally simple, inexpensive, and allow for the screening of a large number of samples. nih.gov

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common methods. nih.gov It measures the ability of an antioxidant to scavenge the stable DPPH free radical. nih.gov The reduction of the violet-colored DPPH radical to a yellow-colored non-radical form by the antioxidant results in a decrease in absorbance at approximately 517 nm. nih.govuniv.kiev.ua The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Flavonoids are known to be effective antioxidants due to their ability to donate a hydrogen atom to free radicals. univ.kiev.uauniv.kiev.ua

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method that measures the total antioxidant capacity of a sample. mdpi.com This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium, with an absorbance maximum at 593 nm. mdpi.com The change in absorbance is proportional to the antioxidant concentration.

Table 1: Comparison of Common Spectrophotometric Assays for Antioxidant Activity
AssayPrincipleMeasured ParameterWavelength
DPPHHydrogen atom transfer from antioxidant to DPPH radical.Decrease in absorbance as DPPH radical is scavenged.~517 nm
FRAPReduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ complex by antioxidant.Increase in absorbance due to formation of the ferrous complex.~593 nm

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Confirming the exact chemical structure of a compound is a critical step in chemical research. Spectroscopic techniques provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. core.ac.ukhyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT), reveal the types and numbers of protons and carbons and their immediate electronic environment. ukm.my

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the flavanone skeleton. nih.govjst.go.jp For instance, the position and number of hydroxyl and methoxy (B1213986) groups significantly influence the chemical shifts of nearby aromatic protons and carbons. researchgate.net Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure. hyphadiscovery.comukm.my

Table 2: Representative ¹³C-NMR Chemical Shifts for the Flavanone Skeleton
Carbon AtomTypical Chemical Shift (ppm)Description
C-2~79Chiral center of the C-ring
C-3~43Methylene group in the C-ring
C-4~196Carbonyl carbon
C-5~164A-ring carbon, often hydroxylated
C-9~163Quaternary carbon at A/C ring junction
C-1'~131B-ring attachment point

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound with high accuracy. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it provides the mass of the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion is subjected to collision-induced dissociation (CID), it breaks apart into characteristic fragment ions. The fragmentation of flavonoids is well-studied and often involves retro-Diels-Alder (RDA) reactions that cause cleavage of the C-ring. nih.govmdpi.com The resulting fragments provide valuable information about the substitution patterns on the A- and B-rings. nih.govmdpi.com For example, the loss of the B-ring can produce a characteristic fragment ion, helping to identify the substituents on that ring. nih.gov The analysis of these fragmentation pathways is crucial for distinguishing between isomers and confirming the identity of a compound in a complex mixture. researchgate.netnih.gov

Table 3: Common Mass Spectrometric Fragments for Flavanones
Fragment TypeDescriptionInformation Gained
[M+H]⁺ or [M-H]⁻Molecular IonProvides the molecular weight of the compound.
[M+H-H₂O]⁺Loss of waterCharacteristic for compounds with hydroxyl groups.
RDA Fragments (e.g., ¹,³A⁺)Retro-Diels-Alder cleavage of the C-ringIndicates the substitution pattern on the A-ring.
[M+H-B-ring]⁺Loss of the entire B-ringHelps to determine the structure of the B-ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule, revealing the structural components.

For this compound, IR spectroscopy can confirm the presence of its key functional groups: a hydroxyl group (-OH), a methoxy group (-OCH₃), a carbonyl group (C=O) within the chromone (B188151) ring, aromatic rings, and ether linkages. The identification of these groups is achieved by analyzing the specific wavenumbers (cm⁻¹) at which the molecule absorbs IR radiation.

The expected IR absorption bands for the functional groups in this compound are detailed below:

O-H Stretch: The hydroxyl group (-OH) is readily identifiable by a strong, broad absorption band typically found in the range of 3650-3200 cm⁻¹. libretexts.orglibretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the methoxy group is observed at slightly lower wavenumbers, typically between 3000-2850 cm⁻¹. libretexts.org

C=O Stretch (Ketone): The carbonyl group (C=O) of the flavanone structure gives rise to a very strong and sharp absorption peak. pressbooks.pub For α,β-unsaturated ketones, like in flavonoids, this band is typically observed in the 1685-1666 cm⁻¹ range. libretexts.org

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce multiple characteristic bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-O Stretch (Ether and Phenol): The spectrum will also show C-O stretching vibrations. Aryl alkyl ethers, such as the methoxy group attached to the aromatic ring, exhibit a characteristic absorption band between 1275-1200 cm⁻¹. The C-O stretch of the phenolic hydroxyl group appears in the 1320-1210 cm⁻¹ range. libretexts.org

The combination of these specific absorption bands in an IR spectrum provides definitive evidence for the molecular structure of this compound.

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)Intensity
Hydroxyl (-OH)Stretch, H-bonded3650 - 3200Strong, Broad
Aromatic C-HStretch3100 - 3000Medium to Weak
Aliphatic C-H (-OCH₃)Stretch3000 - 2850Medium
Carbonyl (C=O)Stretch1685 - 1666Strong, Sharp
Aromatic C=CStretch1600 - 1450Medium to Weak
Aryl Ether (C-O)Stretch1275 - 1200Strong
Phenol (C-O)Stretch1320 - 1210Medium

High-Throughput Screening (HTS) Methodologies in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid and automated testing of hundreds of thousands of compounds against a specific biological target. bmglabtech.commalvernpanalytical.com This process leverages robotics, liquid handling devices, and sensitive detectors to quickly identify "hits"—compounds that modulate the activity of the target in a desired manner. bmglabtech.com HTS plays a crucial role in the initial stages of research by efficiently narrowing down vast chemical libraries to a manageable number of promising lead compounds for further development. malvernpanalytical.com

The HTS workflow is a systematic, multi-step process:

Assay Development and Optimization: A robust and sensitive biological assay is designed to measure the effect of compounds on the target. Assays can be biochemical (e.g., measuring enzyme inhibition) or cell-based (e.g., measuring changes in cell viability or reporter gene expression). nih.gov The assay is miniaturized, typically to 384- or 1536-well plate formats, to conserve reagents and test compounds. bmglabtech.com

Library Screening: Large and diverse compound libraries, which can include synthetic molecules, natural products, and approved drugs, are screened. nih.gov Automated systems dispense compounds into the assay plates.

Signal Detection: After an incubation period, a plate reader measures the assay signal. Common detection methods include fluorescence intensity, fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence. nih.gov

Data Analysis: Sophisticated software is used to process the large volumes of data generated. "Hits" are identified based on their activity relative to controls.

Flavonoids and related structures are often discovered or investigated using HTS methodologies. For instance, a high-throughput screen of approximately 5,120 small molecules identified 4'-Methoxyflavone as a neuroprotective agent that inhibits parthanatos, a specific cell death pathway. nih.gov In this study, a cell-based assay using Alamar Blue to quantify cell viability was employed to screen compound libraries. nih.gov A subsequent structure-activity relationship study identified the related compound 3',4'-dimethoxyflavone (B191118) as also being active. nih.gov Such findings demonstrate the power of HTS to identify bioactive scaffolds like flavanones from large collections of chemicals, paving the way for the discovery of new therapeutic agents. The identification of these methoxylated flavones highlights how HTS can pinpoint specific structural features that confer biological activity. nih.gov

HTS Workflow StageDescriptionKey Technologies
Assay Development Creation and validation of a biological assay suitable for automation and miniaturization.Biochemical assays (FRET, FP), Cell-based assays (reporter gene, viability).
Compound Library Preparation Curation and formatting of large collections of chemical compounds in microplates.Diverse chemical libraries (natural products, synthetic molecules).
Automated Screening Robotic execution of the assay, including compound addition and incubation.Liquid handling robots, automated plate movers.
Signal Detection Measurement of the assay output to determine compound activity.Multi-mode plate readers (fluorescence, luminescence, absorbance).
Data Analysis & Hit Identification Computational analysis of screening data to identify active compounds ("hits").Specialized data analysis software, statistical analysis.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Cellular Pathways for 3'-Hydroxy-4'-methoxyflavanone

Future research will focus on identifying novel biological targets and further elucidating the cellular pathways modulated by this compound. While flavonoids, in general, are known for their antioxidant properties, the specific molecular interactions of this compound are not fully understood biosynth.com. Studies on related methoxyflavones, such as 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118), have revealed a neuroprotective role through the inhibition of parthanatos, a specific cell death pathway triggered by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1) nih.govnih.gov. This suggests that PARP-1 could be a key target for this compound.

Further investigations should aim to:

Identify direct protein targets: Utilizing techniques like affinity chromatography and mass spectrometry to identify proteins that directly bind to this compound.

Map signaling pathway modulation: Employing phosphoproteomics and other systems biology approaches to map the upstream and downstream signaling cascades affected by the compound. This could include pathways related to inflammation, apoptosis, and cellular stress responses.

Investigate receptor interactions: Determining if this compound interacts with specific cell surface or nuclear receptors to exert its biological effects.

Design and Synthesis of Enhanced Bioactive Analogs with Modulated Pharmacological Profiles

The chemical structure of this compound offers significant opportunities for medicinal chemistry to design and synthesize analogs with improved pharmacological properties. The strategic placement of hydroxyl and methoxy (B1213986) groups on the flavonoid scaffold is known to be a critical determinant of biological activity mdpi.com. The synthesis of various flavonoid derivatives allows for a detailed exploration of structure-activity relationships (SAR) acs.orgnih.gov.

Key areas for future development include:

Modification of substitution patterns: Systematically altering the position and number of hydroxyl and methoxy groups on both the A and B rings to optimize bioactivity.

Introduction of novel functional groups: Incorporating different functional groups to enhance properties such as solubility, metabolic stability, and target specificity nih.gov.

Stereoselective synthesis: As flavanones possess a chiral center, the synthesis and biological evaluation of individual enantiomers could reveal stereospecific activities.

A comparative analysis of related flavonoid structures and their activities can guide the synthesis of novel analogs.

CompoundKey Structural FeaturesObserved Biological ActivityReference
4'-methoxyflavoneMethoxy group at C4'Inhibition of PARP-1, neuroprotection nih.gov
3',4'-dimethoxyflavoneMethoxy groups at C3' and C4'Inhibition of PARP-1, enhanced metabolic stability nih.govnih.gov
3'-hydroxyflavoneHydroxyl group at C3'Intermediate in the metabolism of 3'-methoxyflavone (B1200574) nih.gov

Application in Robust Preclinical Models to Further Elucidate Mechanistic Insights

To translate in vitro findings into potential therapeutic applications, the use of robust preclinical animal models is essential. While cell-based assays using lines such as HeLa and SH-SY5Y have been valuable for initial screening of related methoxyflavones nih.govnih.gov, in vivo models are necessary to understand the compound's pharmacokinetics, efficacy, and mechanism of action in a complex biological system.

Future preclinical research should involve:

Disease-specific animal models: Utilizing well-established animal models for conditions where this compound shows promise, such as neurodegenerative diseases, cancer, and inflammatory disorders.

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its active metabolites to establish a correlation between its concentration and biological effects.

Target engagement studies: Employing techniques like positron emission tomography (PET) with radiolabeled analogs to confirm that the compound reaches and interacts with its intended target in vivo.

The development and validation of such preclinical models are critical for the successful translation of basic research to clinical trials upenn.edu.

Development of Standardized Analytical Protocols for Quality Control in Botanical Extracts

As this compound is a naturally occurring compound, its presence in botanical extracts necessitates the development of standardized analytical protocols for quality control. Ensuring the consistency and purity of natural product-derived therapeutics is a significant challenge.

The development of these protocols should include:

Validated analytical methods: Establishing and validating robust analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), for the accurate quantification of this compound in complex botanical matrices researchgate.netmdpi.commyfoodresearch.com.

Reference standards: The synthesis and characterization of a high-purity reference standard for this compound are essential for accurate quantification.

Stability testing: Assessing the stability of the compound in various extraction solvents and storage conditions to ensure the integrity of the final product.

The table below summarizes key parameters for the validation of an analytical method for a flavonoid marker compound in a botanical extract mdpi.com.

Validation ParameterDescription
SpecificityThe ability to assess the analyte unequivocally in the presence of other components.
LinearityThe ability to obtain test results that are directly proportional to the concentration of the analyte.
AccuracyThe closeness of the test results obtained by the method to the true value.
PrecisionThe degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Integration with Systems Biology and Omics Approaches for Comprehensive Biological Understanding

A holistic understanding of the biological effects of this compound can be achieved through the integration of systems biology and multi-omics approaches. These technologies provide a comprehensive view of the molecular changes induced by the compound, moving beyond a single-target perspective taylorandfrancis.comfrontlinegenomics.combamsjournal.com.

Future research should leverage:

Genomics and Transcriptomics: To identify gene expression changes and genetic factors that influence the response to this compound.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the affected cellular machinery.

Metabolomics: To study the alterations in metabolic pathways and identify biomarkers of the compound's activity nih.govnih.gov.

By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential off-target effects, and discover novel therapeutic applications nih.govsemanticscholar.orgrsc.org. This integrated approach is crucial for advancing our understanding of how this compound functions within a complex biological system.

Q & A

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Methodological Answer :
  • Catalyst Efficiency : Replace H₂SO₄ with recyclable solid acids (e.g., Amberlyst-15) to reduce waste .
  • Purification : Switch from TLC to flash chromatography (silica gel, ethyl acetate gradient) for gram-scale production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.